N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide
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Overview
Description
N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C13H15NO4S. This compound is characterized by the presence of a furan ring, a benzene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide typically involves the reaction of furan-2-carbaldehyde with 4-(1-hydroxyethyl)benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The furan ring and benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the furan and benzene rings .
Scientific Research Applications
N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan and benzene rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and furan derivatives, such as:
- N-[(Furan-2-yl)methyl]benzenesulfonamide
- 4-(1-Hydroxyethyl)benzenesulfonamide
- Furan-2-carbaldehyde derivatives
Uniqueness
N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(1-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3 |
InChI Key |
GMFIHQHJCPHFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
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